molecular formula C9H20N2O3S B1377875 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine CAS No. 1375472-27-7

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine

Cat. No.: B1377875
CAS No.: 1375472-27-7
M. Wt: 236.33 g/mol
InChI Key: CTHKWQWDLKZLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine is a piperazine derivative featuring a sulfonyl group attached via a 2-(isopropoxy)ethyl chain. The piperazine core, a six-membered heterocycle with two nitrogen atoms, is modified at the N1 position by the sulfonylethoxy substituent, which confers unique physicochemical properties. Piperazine derivatives are widely explored for their versatility in interacting with neurotransmitter transporters (e.g., dopamine, serotonin) and enzymes, often modulated by substituent effects on polarity, rigidity, and steric bulk .

Properties

IUPAC Name

1-(2-propan-2-yloxyethylsulfonyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-9(2)14-7-8-15(12,13)11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHKWQWDLKZLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCS(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229240
Record name Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-27-7
Record name Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375472-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine involves the reaction of piperazine with 2-(propan-2-yloxy)ethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a proton acceptor, facilitating the formation of the desired product. The reaction is carried out under controlled temperature conditions to ensure the stability of the intermediate and final products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonyl hydrides.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:

    Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.

    Biology: Employed in cell culture media to provide a stable pH environment for cell growth.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the formulation of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine involves its ability to act as a buffer, maintaining a stable pH in various environments. It interacts with hydrogen ions, either accepting or donating them to maintain equilibrium. This property is particularly useful in biological systems where pH stability is crucial for enzymatic activities and cellular functions .

Comparison with Similar Compounds

Sulfonyl-Containing Piperazines

Sulfonyl groups in piperazine derivatives influence solubility, metabolic stability, and receptor selectivity. Key comparisons include:

  • 1-[2-(Methylsulfonyl)phenyl]piperazine () : This compound, with a methylsulfonyl group directly attached to a phenyl ring, exhibits higher rigidity and lipophilicity compared to 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine. The ethoxy spacer in the target compound likely enhances flexibility and aqueous solubility, which may improve bioavailability .
  • Bridged Piperazine Analogs () : Structural rigidity in compounds like 3,8-diaza[3.2.1]bicyclooctane derivatives (e.g., compound 7, IC₅₀ = 8.0 nM at dopamine transporters) contrasts with the flexible ethanesulfonyl chain of the target molecule. Rigid analogs show higher dopamine transporter (DAT) affinity but reduced solubility, whereas the target’s flexibility may balance binding and pharmacokinetics .
Table 1: Physicochemical and Pharmacological Properties of Sulfonyl-Containing Piperazines
Compound Molecular Weight Substituent Key Biological Target Affinity/Activity
Target Compound ~292 g/mol 2-(Isopropoxy)ethanesulfonyl Hypothetical DAT/SERT Unknown (predicted moderate)
1-[2-(Methylsulfonyl)phenyl]piperazine 313.2 g/mol Methylsulfonylphenyl Sigma receptors Not reported
GBR-12909 () 453.4 g/mol Bis(4-fluorophenyl)methoxy Dopamine transporter IC₅₀ = 1.4–8.2 nM

Benzylpiperazines and Phenylpiperazines

These classes are prominent in designer drugs and neurotransmitter modulation:

  • Benzylpiperazines (BZP, ) : BZP acts as a psychostimulant via serotonin and dopamine release. The target compound’s sulfonyl group replaces the benzyl moiety, likely reducing psychoactivity but increasing metabolic stability due to decreased lipophilicity .
  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP, ) : A 5-HT1B agonist (65-fold selectivity over 5-HT1A), TFMPP’s trifluoromethyl group enhances electron-withdrawing effects, whereas the target’s sulfonyl group may alter receptor interaction profiles (e.g., sigma vs. serotonin receptors) .
Table 2: Functional Group Impact on Receptor Selectivity
Compound Key Substituent Primary Target Selectivity Ratio (vs. secondary targets)
TFMPP 3-Trifluoromethylphenyl 5-HT1B 65-fold (5-HT1B > 5-HT1A)
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-Methoxyphenyl 5-HT2A Moderate (10–30-fold)
Target Compound 2-(Isopropoxy)ethanesulfonyl Hypothetical: Sigma/DAT Unknown (predicted low CNS penetration)

Piperazines in Dopamine Transporter Inhibition

  • GBR-12909 (): A high-affinity DAT inhibitor (IC₅₀ = 1.4 nM) with a diphenylmethoxyethyl chain.
  • RTI-82 () : A cocaine analog with tropane-based structure. Unlike the target compound, RTI-82’s rigid scaffold allows specific interactions with DAT’s carboxyl-terminal domains, highlighting how sulfonyl flexibility may limit transporter binding .

Biological Activity

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine, a compound with the CAS number 1375472-27-7, has garnered interest in biological research due to its potential applications in various biochemical processes. This article details its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

This compound is a sulfonamide derivative characterized by a piperazine ring substituted with a propan-2-yloxyethanesulfonyl group. Its structure suggests potential interactions with biological macromolecules, particularly enzymes and receptors.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₉H₁₈N₂O₃S
Molecular Weight218.32 g/mol
CAS Number1375472-27-7

The biological activity of this compound is primarily attributed to its role as a buffering agent, which helps maintain pH levels in biological systems. This property is crucial for enzymatic reactions and cellular processes that are sensitive to pH fluctuations. Additionally, the sulfonamide group may interact with various enzymes, potentially inhibiting their activity through competitive inhibition or other mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonamide derivatives have been found effective against a range of bacterial strains. A study demonstrated that modifications in the sulfonamide structure significantly affected their antibacterial efficacy, suggesting that this compound could be explored for similar applications.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of piperazine derivatives on cancer cell lines. One study reported that certain piperazine-based compounds showed considerable cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential therapeutic applications in oncology . Although specific data on this compound is limited, the structural similarities suggest it may possess comparable activities.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effectiveness of sulfonamide derivatives against various pathogens. Results indicated that modifications in the side chains significantly influenced their effectiveness, providing insights into how structural changes can enhance biological activity.
  • Cytotoxicity in Cancer Research :
    • Research involving piperazine derivatives demonstrated promising results in inhibiting tumor growth in vitro. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed synergistic effects, enhancing overall cytotoxicity against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.